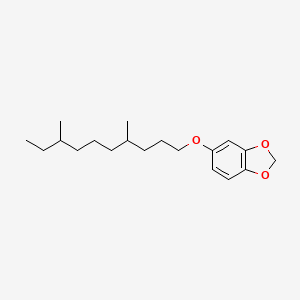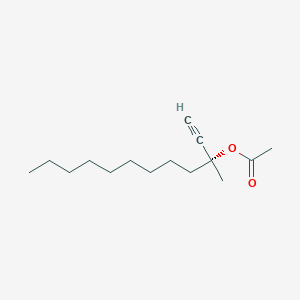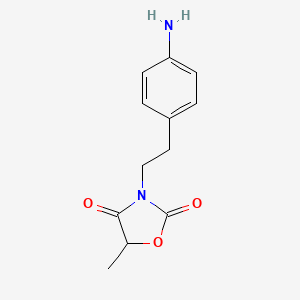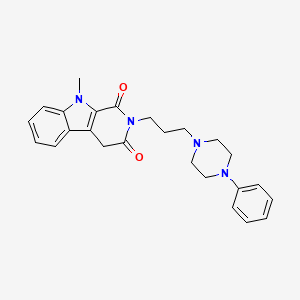
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process may start with the construction of the pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of the methyl group, the piperazine ring, and the phenyl group through various substitution and addition reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学研究应用
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: It might be used in the development of new materials, such as polymers or coatings, with unique properties.
作用机制
The mechanism by which 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- include other pyridoindole derivatives and compounds with similar functional groups, such as:
- 1H-Pyrido(3,4-b)indole-1,3(2H)-dione derivatives with different substituents.
- Compounds containing piperazine rings and phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the piperazine ring and the phenyl group may confer unique binding properties and biological effects compared to other similar compounds.
属性
CAS 编号 |
184691-47-2 |
|---|---|
分子式 |
C25H28N4O2 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C25H28N4O2/c1-26-22-11-6-5-10-20(22)21-18-23(30)29(25(31)24(21)26)13-7-12-27-14-16-28(17-15-27)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3 |
InChI 键 |
QQIOSSVBPBYDLX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCN4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



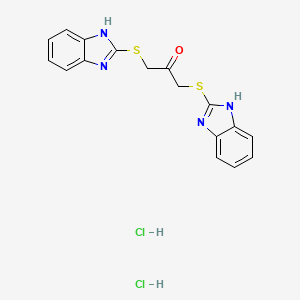
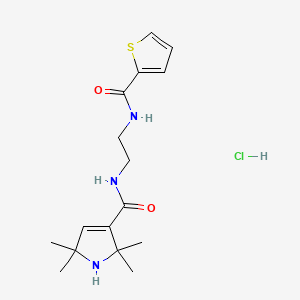
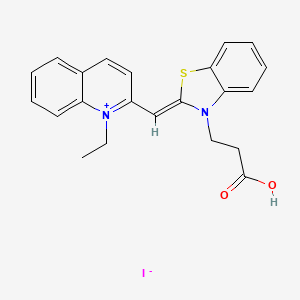
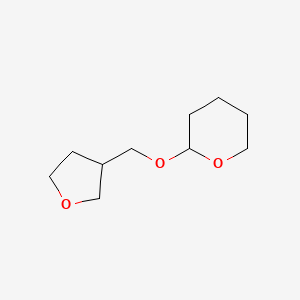
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)


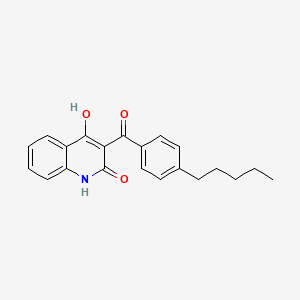
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
